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Abstract
This document provides a detailed experimental protocol for the synthesis of N-
Allylmethylamine, a valuable building block in organic synthesis and drug discovery. The

primary method detailed is the direct alkylation of methylamine with an allyl halide, a robust and

scalable procedure. This application note includes a step-by-step protocol, a summary of

expected quantitative data, and a visual representation of the experimental workflow to ensure

clarity and reproducibility in the laboratory setting.

Introduction
N-Allylmethylamine (also known as N-methylallylamine) is a secondary amine that serves as

a versatile intermediate in the synthesis of various organic compounds, including

pharmaceuticals and agrochemicals.[1][2][3] The presence of both a secondary amine and a

terminal alkene functionality allows for a wide range of subsequent chemical transformations.

Several synthetic routes to N-Allylmethylamine have been reported, with the most common

being the direct alkylation of methylamine and reductive amination.[4][5][6] This document

focuses on a well-established and reliable method involving the reaction of an allyl halide with

an aqueous solution of methylamine.
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Experimental Protocol: Alkylation of Methylamine
with Allyl Chloride[4]
This protocol is based on a literature procedure and provides a reliable method for the

preparation of N-Allylmethylamine.[4]

Materials:

Allyl chloride

40% aqueous solution of methylamine

Hydrochloric acid (HCl)

Diethyl ether

Potassium hydroxide (KOH), highly concentrated solution

Magnesium sulfate (MgSO₄), anhydrous

Ice

Equipment:

Dropping funnel

Round-bottom flask or reaction vessel

Magnetic stirrer and stir bar

Beaker

Separatory funnel

Rotary evaporator

Favorsky flask
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Liebig condenser

Receiving flask

Heating mantle or oil bath

Distillation apparatus

Procedure:

Reaction Setup: In a well-ventilated fume hood, add a 40% aqueous solution of methylamine

to a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

Addition of Allyl Chloride: While stirring the methylamine solution at room temperature, add

allyl chloride dropwise from the dropping funnel. A molar ratio of 4:1 methylamine to allyl

chloride is recommended.[4]

Reaction: Continue stirring the mixture at room temperature for 3-4 hours.[4]

Acidification: Carefully acidify the reaction mixture with hydrochloric acid. This step

protonates the unreacted methylamine and the product, N-Allylmethylamine, forming their

respective hydrochloride salts.

Extraction of Unreacted Halide: Transfer the acidified solution to a separatory funnel and

wash with diethyl ether to remove any unreacted allyl chloride. Discard the organic layer.

Concentration: Concentrate the aqueous amine hydrochloride solution under reduced

pressure using a rotary evaporator.[4]

Liberation of the Free Amine: Transfer the concentrated amine hydrochloride solution to a

Favorsky flask equipped with a Liebig condenser and a receiver cooled with ice.[4] While

heating the mixture, slowly add a highly concentrated solution of potassium hydroxide (KOH)

through a dropping funnel.[4] The strong base deprotonates the amine hydrochloride,

liberating the free N-Allylmethylamine, which will begin to distill.

Distillation and Collection: Collect the fraction boiling between 40-70°C.[4]

Drying: Dry the collected distillate over anhydrous magnesium sulfate (MgSO₄).[4]
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Final Purification: After allowing the amine to stand over the drying agent (e.g., overnight in a

refrigerator), decant the liquid and perform a final distillation from a Favorsky flask to obtain

pure N-Allylmethylamine.[4] The boiling point of N-Allylmethylamine is 64-66°C at 760

mmHg.[4]

Data Presentation
The following table summarizes the quantitative data reported for the synthesis of N-
Allylmethylamine via the alkylation of methylamine with allyl chloride.[4]

Parameter Value

Yield 65%

Boiling Point 64-66 °C (at 760 mmHg)

Refractive Index (nD20) 1.4110

¹H NMR (300.077 MHz, DMSO-d6 + CCl4), δ,

ppm

1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH3), 3.11 (dt,

2H, CH2, J 5.8, 1.5 Hz), 5.01 (d.d.t, 1H, =CH2, J

10.2, 2.0, 1.5 Hz), 5.11 (d.d.t, 1H, =CH2, J 17.2,

2.0, 1.5 Hz), 5.81 (d.d.t, 1H, =CH, J 17.2, 10.2,

5.8 Hz)

¹³C NMR (75.465 MHz, DMSO-d6 + CCl4), δ,

ppm

35.2 (CH3), 53.7 (CH2), 114.6 (=CH2), 136.8

(=CH)

Elemental Analysis (Found) C 67.34%; H 12.61%; N 19.52%

Elemental Analysis (Calculated for C₄H₉N) C 67.55%; H 12.75%; N 19.69%

Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
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Caption: Experimental workflow for the synthesis of N-Allylmethylamine.

Alternative Synthetic Routes
While the alkylation of methylamine is a straightforward approach, other methods such as

reductive amination offer alternative pathways to N-Allylmethylamine and other secondary

amines.[5] Reductive amination typically involves the reaction of an aldehyde or ketone with an

amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

[6] This method can be highly selective and is often performed as a one-pot reaction.[7] For the

synthesis of N-Allylmethylamine, this would involve the reaction of acrolein with methylamine

followed by reduction. The choice of synthetic route will often depend on the availability of

starting materials, desired scale, and the specific requirements of the target application.

Safety Considerations
Allyl chloride is a flammable and toxic liquid. Handle with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume

hood.

Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. It

is toxic and can cause severe skin and eye irritation.

Concentrated solutions of hydrochloric acid and potassium hydroxide are highly corrosive.

Handle with extreme care and appropriate PPE.

All procedures should be carried out in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. Always

consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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